molecular formula C15H21NO2 B13479328 Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13479328
M. Wt: 247.33 g/mol
InChI Key: CSOTWLFJCQSDON-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 4-ethylphenyl substituent at the 4-position of the pyrrolidine ring and an ethyl ester group at the 3-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. These analogs often serve as intermediates in drug discovery, particularly for central nervous system or anticancer therapeutics.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-3-11-5-7-12(8-6-11)13-9-16-10-14(13)15(17)18-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3

InChI Key

CSOTWLFJCQSDON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate and related compounds:

Compound Name Key Substituents/Features Synthesis Method Pharmacological Notes Stability/Reactivity Reference(s)
This compound (Target) 4-ethylphenyl, ethyl ester Not explicitly described in evidence; likely via amide coupling or hydrogenation Unknown; inferred from analogs to have potential CNS or antitumor activity Moderate lipophilicity; ethylphenyl may reduce metabolic oxidation vs. electron-rich groups
(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate Benzo[d][1,3]dioxol-5-yl (electron-rich), 4-methoxyphenyl Nitro ester hydrogenation with Raney Ni under H₂ Intermediate for ABT-627 (endothelin receptor antagonist) Susceptible to hydroxylation at position 3; air-sensitive
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Trifluoromethyl (electron-withdrawing), hydrochloride salt Amide coupling with EDCI/HOBt Enhanced metabolic stability due to CF₃ group; potential for improved oral bioavailability High aqueous solubility (salt form); CF₃ group resists enzymatic degradation
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Chlorophenyl, tetrahydroquinoline scaffold Oxidation of 1,4-dihydropyridine with H₂O₂/PEG1000-BMImI catalyst Pyridine derivatives exhibit antibacterial/antitumor activity Chlorine enhances electronegativity; planar pyridine ring may improve DNA intercalation
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate Azetidine ring, tert-butoxycarbonyl (Boc) protecting group Not described in evidence; likely via Boc-protected intermediates Boc group facilitates stepwise synthesis; azetidine may enhance solubility Boc group acid-labile; requires deprotection for further functionalization

Key Observations:

Structural Diversity :

  • The target compound’s 4-ethylphenyl group contrasts with electron-rich (e.g., benzo[d][1,3]dioxol-5-yl ) or electron-deficient (e.g., trifluoromethyl ) substituents in analogs. These differences influence electronic properties and binding interactions.
  • Stereochemistry (e.g., 2R,3R,4S in ) significantly impacts biological activity but is unspecified for the target compound.

Synthetic Routes: Hydrogenation (e.g., nitro ester reduction ) and oxidative aromatization (e.g., H₂O₂-mediated ) are common for pyrrolidine/quinoline derivatives. The target compound may require similar methods.

Pharmacological Potential: Analogs like ABT-627 (derived from ) demonstrate therapeutic relevance, suggesting the target compound could be optimized for similar applications. Chlorophenyl and pyridine derivatives (e.g., ) show antibacterial/antitumor activity, hinting at possible shared mechanisms.

Stability and Reactivity :

  • The ethylphenyl group in the target compound may enhance metabolic stability compared to hydroxylation-prone analogs .
  • Trifluoromethyl groups () and halogenated aromatics () improve resistance to degradation but may reduce solubility.

Biological Activity

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with an ethylphenyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets, potentially leading to therapeutic applications.

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 247.33 g/mol
  • Structure : The compound features a five-membered nitrogen-containing heterocycle, which is integral to many biologically active compounds.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various therapeutic effects. The exact pathways and molecular targets involved may vary depending on the specific biological context.

Biological Activities

Research has indicated that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics.
  • Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity, although detailed mechanisms and specific viral targets require further investigation.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. Results demonstrated inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.005 to 0.02 mg/mL .
  • Anticancer Activity :
    • In vitro experiments conducted on various cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM, indicating potential for development as an anticancer agent .

Comparison with Related Compounds

The biological activities of this compound can be compared with other pyrrolidine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateMIC: 0.0039 - 0.025 mg/mLModerate inhibition in vitroEnzyme modulation
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylateEffective against Gram-positive bacteriaSignificant apoptosis induction in cancer cellsReceptor binding

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